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molecular formula C7H18N2O6S2 B1673065 Hepsulfam CAS No. 96892-57-8

Hepsulfam

Cat. No. B1673065
M. Wt: 290.4 g/mol
InChI Key: GOJJWDOZNKBUSR-UHFFFAOYSA-N
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Patent
US04829084

Procedure details

A 57% oil dispersion of sodium hydride (11.8 g, 0.28 mole NaH) was added to 150 ml of tetrahydrofuran. The suspension was stirred and gently heated, and 15.84 g (0.12 mole) of 1,7-heptanediol in 75 ml of tetrahydrofuran was added gradually over a period of 90 minutes. An additional 25 ml of tetrahydrofuran was then added, and the reaction mixture was stirred at reflux for five hours. An additional 150 ml of tetrahydrofuran was added, and to the stirred warm mixture there was added dropwise a solution of 28.9 g (0.25 mole) of sulfamoyl chloride in 150 ml of tetrahydrofuran over a two hour period. The reaction mixture was stirred at reflux for five hours, then cooled and treaated dropwise with 125 ml of water. The mixture was acidified with 2N hydrochloric acid, and the organic layer was separated and dried over anhydrous sodium sulfate. The solvent was removed in vacuo and the residue triturated with ethyl acetate to give a yellow solid which was recrystallized from an ethyl acetate--hexane mixture to give 22.0 g of 1,7-heptanediol disulfamate as colorless granules, m.p. 87°-88° C.
Name
Quantity
125 mL
Type
solvent
Reaction Step One
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
15.84 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
28.9 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six
Quantity
25 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:11])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][OH:10].[S:12](Cl)(=[O:15])(=[O:14])[NH2:13].Cl>O1CCCC1.O>[S:12]([O:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][O:11][S:12](=[O:15])(=[O:14])[NH2:13])(=[O:15])(=[O:14])[NH2:13] |f:0.1|

Inputs

Step One
Name
Quantity
125 mL
Type
solvent
Smiles
O
Step Two
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
11.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
15.84 g
Type
reactant
Smiles
C(CCCCCCO)O
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
28.9 g
Type
reactant
Smiles
S(N)(=O)(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
gently heated
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for five hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
to the stirred warm mixture there
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for five hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue triturated with ethyl acetate
CUSTOM
Type
CUSTOM
Details
to give a yellow solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from an ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
S(N)(=O)(=O)OCCCCCCCOS(N)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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